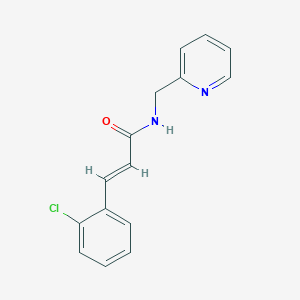
3-(2-chlorophenyl)-N-(2-pyridinylmethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-N-(2-pyridinylmethyl)acrylamide, also known as CPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPAA is a synthetic molecule that belongs to the class of acrylamides, which are widely used in the chemical industry for the production of polymers, adhesives, and coatings. In recent years, CPAA has emerged as a promising candidate for various scientific research applications, including drug discovery, cancer therapy, and neuroscience.
作用機序
The mechanism of action of 3-(2-chlorophenyl)-N-(2-pyridinylmethyl)acrylamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. This compound has also been shown to modulate the activity of various ion channels and receptors in the brain, including the NMDA receptor and the GABA receptor.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in the body. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in various cancer cell lines. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the development and progression of cancer. Additionally, this compound has been shown to modulate the activity of ion channels and receptors in the brain, which can have significant effects on neuronal function and behavior.
実験室実験の利点と制限
The advantages of using 3-(2-chlorophenyl)-N-(2-pyridinylmethyl)acrylamide in lab experiments include its potent anticancer activity, its ability to modulate the activity of ion channels and receptors in the brain, and its potential applications in the field of materials science. However, there are also some limitations to using this compound in lab experiments. For example, this compound is a synthetic molecule that may have limited bioavailability and may not be suitable for use in vivo. Additionally, this compound may have off-target effects on other enzymes and receptors in the body, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 3-(2-chlorophenyl)-N-(2-pyridinylmethyl)acrylamide. One potential direction is to study the structure-activity relationship of this compound and its derivatives, in order to identify more potent and selective compounds for use in drug discovery and other applications. Another potential direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo, in order to better understand its potential applications in the treatment of cancer and other diseases. Additionally, further research is needed to explore the potential applications of this compound in the field of materials science, including the synthesis of novel polymers and coatings.
合成法
3-(2-chlorophenyl)-N-(2-pyridinylmethyl)acrylamide can be synthesized using various methods, including the Stille coupling reaction, Suzuki coupling reaction, and Heck coupling reaction. The Stille coupling reaction involves the reaction of 2-chlorobenzyl chloride with pyridine-2-boronic acid, followed by the addition of acryloyl chloride. The Suzuki coupling reaction involves the reaction of 2-chlorobenzyl chloride with pyridine-2-boronic acid, followed by the addition of palladium catalyst and triethylamine. The Heck coupling reaction involves the reaction of 2-chlorobenzyl chloride with pyridine-2-ylmethanol, followed by the addition of palladium catalyst and base.
科学的研究の応用
3-(2-chlorophenyl)-N-(2-pyridinylmethyl)acrylamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in drug discovery, where it has been shown to exhibit potent anticancer activity against various cancer cell lines. This compound has also been studied for its potential applications in neuroscience, where it has been shown to modulate the activity of ion channels and receptors in the brain. Additionally, this compound has been studied for its potential applications in the field of materials science, where it has been used to synthesize novel polymers and coatings.
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-14-7-2-1-5-12(14)8-9-15(19)18-11-13-6-3-4-10-17-13/h1-10H,11H2,(H,18,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMXIUVMWGRHBC-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

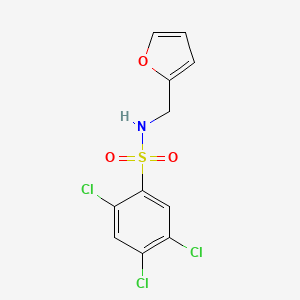
![N'-{[2-(4-biphenylyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5808090.png)
![N-cyclohexyl-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5808091.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5808104.png)
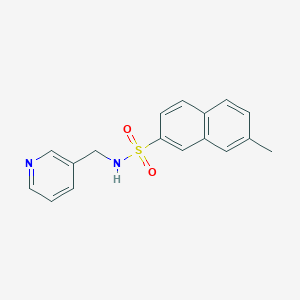
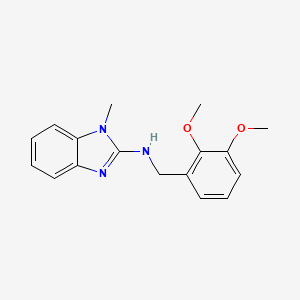
![3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole](/img/structure/B5808140.png)
![4-chloro-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5808147.png)
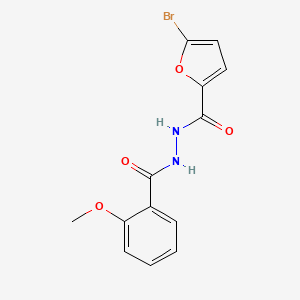
![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5808171.png)
![isopropyl [(4-methyl-2-quinolinyl)thio]acetate](/img/structure/B5808177.png)


![2-(2,6-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5808200.png)